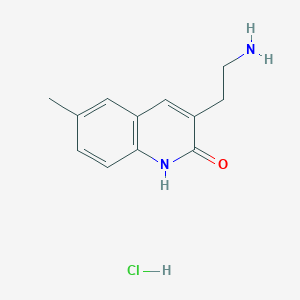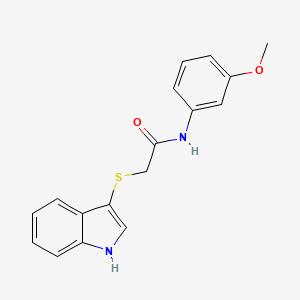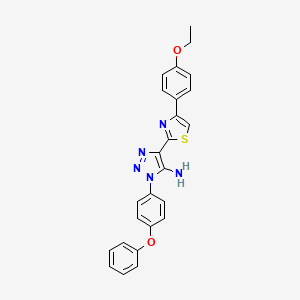
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide, also known as benzoxazinorhodanine, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various enzymes and proteins in the body.
Biochemical and Physiological Effects:
Benzoxazinorhodanine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes involved in viral replication. In agricultural applications, it has been shown to inhibit the growth of weeds and pests. However, further studies are needed to fully understand its effects on the human body.
Advantages and Limitations for Lab Experiments
Benzoxazinorhodanine has several advantages for lab experiments, including its ease of synthesis, low cost, and potential for use in various fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine. These include:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications in cancer, viral infections, and other diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of its potential use as a natural herbicide and insecticide in agriculture.
4. Development of new materials based on N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine for use in optoelectronic devices and other applications.
Conclusion:
Benzoxazinorhodanine is a promising compound with potential applications in various fields. Its ease of synthesis, low cost, and potential for use in various applications make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine involves the reaction of 2-amino-5-methylthiophene-3-carboxamide with 2-cyano-3-(2-methylthio-5-nitrophenyl)acrylic acid in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the final compound.
Scientific Research Applications
Benzoxazinorhodanine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In agriculture, it has been studied for its potential use as a natural herbicide and insecticide. In material science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes.
properties
IUPAC Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-14(20)19-12-8-10(5-6-13(12)22-9)18-15(21)11-4-3-7-17-16(11)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNDXVLERLLXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)
![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-methylphenyl)amino)formamide](/img/structure/B2987138.png)
![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)






![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)